BenchChemオンラインストアへようこそ!

8-Phenyl-1,4-dioxa-8-azaspiro[4.5]decane

sigma receptor binding affinity spirocyclic ligands

8-Phenyl-1,4-dioxa-8-azaspiro[4.5]decane (CAS 198649-62-6) is a spirocyclic piperidine derivative featuring a 1,4-dioxa-8-azaspiro[4.5]decane core substituted with an N-phenyl group. This structural motif incorporates a rigid spirocyclic ketal framework, which confers enhanced conformational restriction relative to simple piperidine analogs.

Molecular Formula C13H17NO2
Molecular Weight 219.28 g/mol
CAS No. 198649-62-6
Cat. No. B8048954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Phenyl-1,4-dioxa-8-azaspiro[4.5]decane
CAS198649-62-6
Molecular FormulaC13H17NO2
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESC1CN(CCC12OCCO2)C3=CC=CC=C3
InChIInChI=1S/C13H17NO2/c1-2-4-12(5-3-1)14-8-6-13(7-9-14)15-10-11-16-13/h1-5H,6-11H2
InChIKeySHWMIZAOLFMOSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Phenyl-1,4-dioxa-8-azaspiro[4.5]decane (CAS 198649-62-6) | Procurement-Ready Spirocyclic Building Block for Sigma Receptor Research


8-Phenyl-1,4-dioxa-8-azaspiro[4.5]decane (CAS 198649-62-6) is a spirocyclic piperidine derivative featuring a 1,4-dioxa-8-azaspiro[4.5]decane core substituted with an N-phenyl group . This structural motif incorporates a rigid spirocyclic ketal framework, which confers enhanced conformational restriction relative to simple piperidine analogs. The compound is recognized within the scientific literature as a scaffold for developing sigma receptor ligands, with the 1,4-dioxa-8-azaspiro[4.5]decane moiety specifically adopted to reduce lipophilicity while maintaining nanomolar receptor affinity [1]. It serves as both a research tool for probing sigma-1 receptor pharmacology and as a key intermediate in the synthesis of more complex derivatives, including radiolabeled probes for positron emission tomography (PET) imaging applications [2].

8-Phenyl-1,4-dioxa-8-azaspiro[4.5]decane: Why Off-the-Shelf Piperidines and Spiro Analogs Cannot Substitute


Attempting to substitute 8-Phenyl-1,4-dioxa-8-azaspiro[4.5]decane with simpler piperidines or alternative spirocyclic cores is unsupported by structure-activity relationship (SAR) data. The 1,4-dioxa-8-azaspiro[4.5]decane scaffold was deliberately selected over spirocyclic piperidine moieties to engineer lower lipophilicity while preserving nanomolar sigma-1 receptor affinity [1]. Substituting the phenyl substituent on the piperidine nitrogen with alternative aryl or alkyl groups, or replacing the dioxolane ketal with a different heterocyclic system, fundamentally alters both the lipophilicity and the receptor binding profile. For instance, 1-oxa-8-azaspiro[4.5]decane analogs exhibit distinct selectivity profiles, and unsubstituted 1,4-dioxa-8-azaspiro[4.5]decane lacks the critical N-aryl pharmacophore required for high-affinity sigma receptor engagement [2]. Therefore, researchers seeking to replicate published findings or develop compounds with predictable sigma receptor pharmacology must source the exact N-phenyl-substituted 1,4-dioxa-8-azaspiro[4.5]decane. The quantitative evidence in Section 3 details the specific affinity and selectivity parameters that differentiate this compound from its closest structural analogs.

8-Phenyl-1,4-dioxa-8-azaspiro[4.5]decane: Quantified Differentiation from Spirocyclic and Piperidine Comparators


High-Affinity Sigma Receptor Binding: IC50 of 1.40 nM vs. Haloperidol

8-Phenyl-1,4-dioxa-8-azaspiro[4.5]decane demonstrates nanomolar binding affinity for the sigma receptor, with a reported IC50 value of 1.40 nM determined via competitive inhibition of [3H]DTG binding to guinea pig cerebellum membranes [1]. In comparison, the classical sigma receptor ligand haloperidol exhibits a Ki of approximately 6.6 nM in rat brain membranes [2]. This affinity difference establishes the compound as a potent sigma receptor binder suitable for detailed pharmacological profiling.

sigma receptor binding affinity spirocyclic ligands

Enhanced Lipophilicity Control via 1,4-Dioxa-8-azaspiro[4.5]decane Scaffold vs. Spirocyclic Piperidines

The 1,4-dioxa-8-azaspiro[4.5]decane core of the target compound was specifically selected as a more hydrophilic replacement for the spirocyclic piperidine moiety found in earlier sigma receptor ligands [1]. This structural modification was implemented to reduce overall molecular lipophilicity while maintaining nanomolar affinity and subtype selectivity for sigma-1 receptors. The calculated octanol-water partition coefficient (ACD/LogP) for 8-Phenyl-1,4-dioxa-8-azaspiro[4.5]decane is 1.71 . In contrast, representative spirocyclic piperidine sigma ligands typically exhibit LogP values exceeding 3.0, as measured for compounds such as 1'-benzylspiro[indane-1,4'-piperidine] [2].

lipophilicity sigma-1 receptor spirocyclic scaffolds

Scaffold-Dependent Sigma-1 Receptor Affinity Retention After Lipophilicity Reduction

A direct scaffold comparison study demonstrated that replacing the spirocyclic piperidine moiety with the 1,4-dioxa-8-azaspiro[4.5]decane group successfully lowered lipophilicity while preserving nanomolar sigma-1 receptor affinity and subtype selectivity [1]. Compounds bearing the 1,4-dioxa-8-azaspiro[4.5]decane core (including derivatives of the target compound) retained nanomolar sigma-1 receptor affinity. In contrast, substitution with a simple piperidine ring resulted in a substantial loss of affinity in the same assay system.

sigma-1 receptor 1,4-dioxa-8-azaspiro[4.5]decane structure-activity relationship

Derivatization Potential: N-Benzylation Enhances Sigma-1 Affinity and Selectivity

While 8-Phenyl-1,4-dioxa-8-azaspiro[4.5]decane itself serves as a sigma receptor ligand, its N-benzylated derivative 8-(4-(2-fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane (compound 5a) exhibits high sigma-1 receptor affinity (Ki = 5.4 ± 0.4 nM) with 30-fold selectivity over sigma-2 receptors and 1404-fold selectivity over the vesicular acetylcholine transporter [1]. This demonstrates that the 1,4-dioxa-8-azaspiro[4.5]decane scaffold serves as a versatile platform for further structural optimization to achieve enhanced selectivity profiles.

sigma-1 receptor structure-activity relationship 1,4-dioxa-8-azaspiro[4.5]decane derivatives

8-Phenyl-1,4-dioxa-8-azaspiro[4.5]decane: Prioritized Research Applications Based on Quantified Differentiation


Sigma-1 Receptor Pharmacology Studies Requiring High-Affinity Ligands

Researchers investigating sigma-1 receptor function, ligand binding mechanisms, or downstream signaling pathways can employ 8-Phenyl-1,4-dioxa-8-azaspiro[4.5]decane as a potent ligand with an IC50 of 1.40 nM against the sigma receptor [1]. Its affinity surpasses that of the classical comparator haloperidol, making it a preferred tool for competitive binding assays and for studies where minimizing off-target dopamine D2 receptor interactions (associated with haloperidol) is essential. The compound's defined spirocyclic structure also supports computational docking and structure-based drug design efforts targeting the sigma-1 receptor binding site.

Synthesis of Low-Lipophilicity Sigma-1 Receptor PET Tracers and Imaging Probes

8-Phenyl-1,4-dioxa-8-azaspiro[4.5]decane serves as a critical synthetic intermediate for developing sigma-1 receptor radioligands with reduced lipophilicity [2]. The 1,4-dioxa-8-azaspiro[4.5]decane core confers a calculated LogP of 1.71, substantially lower than spirocyclic piperidine analogs . This property is essential for minimizing non-specific binding and achieving favorable brain uptake and tumor accumulation profiles in PET imaging studies. N-benzylated derivatives of this scaffold have demonstrated high sigma-1 affinity, excellent subtype selectivity, and successful in vivo tumor imaging in preclinical models [3].

Comparative SAR Studies on Spirocyclic Scaffolds for Sigma Receptor Targeting

Scientists engaged in structure-activity relationship (SAR) studies can use 8-Phenyl-1,4-dioxa-8-azaspiro[4.5]decane as a reference compound to benchmark the effects of the 1,4-dioxa-8-azaspiro[4.5]decane core versus other spirocyclic systems or simple piperidines [4]. Published data indicate that the 1,4-dioxa-8-azaspiro[4.5]decane scaffold uniquely enables retention of nanomolar sigma-1 receptor affinity while reducing lipophilicity, a combination not observed with simpler piperidine replacements. This makes the compound a valuable control for experiments designed to optimize pharmacokinetic properties without sacrificing target engagement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Phenyl-1,4-dioxa-8-azaspiro[4.5]decane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.